molecular formula C14H12F2N2OS B2692703 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 885267-54-9

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B2692703
CAS RN: 885267-54-9
M. Wt: 294.32
InChI Key: SUDTXKHIZDQENI-UHFFFAOYSA-N
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Description

“2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide” is a chemical compound with the CAS Number: 885267-54-9 . It has a molecular weight of 294.32 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12F2N2OS/c15-9-1-6-12(16)13(7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C14H12F2N2OS .

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features to 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide have been synthesized and characterized using a range of techniques. For instance, sulfanilamide derivatives were synthesized and their physical properties, such as melting points and thermal decomposition temperatures, were determined through thermogravimetric and differential scanning calorimetric methods. These compounds were also examined for their crystal structures using X-ray diffraction, revealing distinct packing and hydrogen bonding models (Lahtinen et al., 2014).

Antimicrobial Studies

The synthesized sulfanilamide derivatives were evaluated for their antibacterial and antifungal activities against various strains. However, it was observed that introducing the benzene ring to the CO-NH group or SO2-NH moiety did not significantly impact antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Spectroscopic Analysis

Vibrational spectroscopic signatures of related compounds were studied using Raman and Fourier transform infrared spectroscopy, compared with results from ab initio calculations. These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, highlighting the stability conferred by stereo-electronic interactions (Jenepha Mary et al., 2022).

Pharmacological Evaluations

Analogs of BPTES, a potent and selective inhibitor of kidney-type glutaminase, were synthesized to identify more potent inhibitors with improved drug-like properties. This effort was aimed at determining the therapeutic potential of glutaminase inhibition, crucial for understanding the role of glutaminase in various diseases (Shukla et al., 2012).

Protection Against Chilling Injury

Mefluidide, structurally related to the topic compound, was found capable of protecting chilling-sensitive plants from injury, indicating its potential as a powerful tool for biologists studying temperature stress mechanisms (Tseng & Li, 1984).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c15-9-1-6-12(16)13(7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDTXKHIZDQENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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